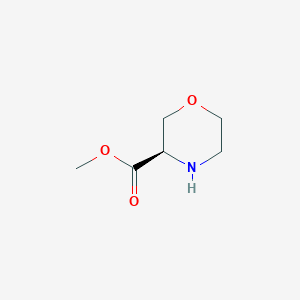

(R)-Methyl morpholine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3R)-morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYXIRKYWOEDRA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363820 | |

| Record name | (R)-METHYL MORPHOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-47-6 | |

| Record name | Methyl (3R)-3-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-METHYL MORPHOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Methyl Morpholine-3-Carboxylate: A Chiral Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Chiral Morpholines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine heterocycle stands out as a "privileged scaffold." Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2] The morpholine ring, with its weak basicity and potential for hydrogen bonding, often improves aqueous solubility, metabolic stability, and oral bioavailability.[3]

This guide focuses on a specific, high-value derivative: (R)-Methyl morpholine-3-carboxylate . The introduction of a chiral center and a versatile ester functional group at the 3-position transforms the simple morpholine core into a sophisticated building block. This specific stereochemistry is critical, as biological systems are inherently chiral, and the precise three-dimensional arrangement of a molecule dictates its interaction with target proteins.[4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical properties, structure, synthesis, and strategic applications of this important chiral intermediate.

Core Chemical and Structural Identity

This compound is a chiral heterocyclic compound. The six-membered morpholine ring contains both a secondary amine and an ether linkage. The defining feature is the methyl carboxylate group at the C3 position, with the stereocenter fixed in the (R) configuration.[5]

Structural Representation

Caption: 2D Structure of this compound.

Key Identifiers and Physicochemical Properties

The following table summarizes the essential identifiers and properties for this compound and its commonly used hydrochloride salt. Note that some physical properties, such as the melting point, are not consistently reported in the literature and should be determined empirically.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (3R)-morpholine-3-carboxylate | [5] |

| CAS Number | 1187933-47-6 (free base) | [6] |

| 1187929-55-0 (hydrochloride salt) | [5] | |

| Molecular Formula | C₆H₁₁NO₃ | [6] |

| Molecular Weight | 145.16 g/mol (free base) | [6] |

| 181.62 g/mol (hydrochloride salt) | [5] | |

| Appearance | Expected to be a white to off-white solid. | [5] |

| Boiling Point (Predicted) | 202.2 ± 30.0 °C at 760 mmHg | [6] |

| Melting Point | Not available in literature. | [5] |

| Solubility | Expected to be soluble in water and polar organic solvents. | [5] |

| SMILES | COC(=O)[C@H]1COCCN1 | [5] |

| InChI Key | VVYXIRKYWOEDRA-RXMQYKEDSA-N | [6] |

Synthesis of this compound

The synthesis of enantiopure 3-substituted morpholines often starts from readily available chiral precursors, such as amino acids. A robust and scalable synthesis for the (S)-enantiomer has been reported starting from L-serine. By analogy, a highly effective route to the target (R)-enantiomer can be executed starting from D-serine methyl ester.

This multi-step synthesis is a prime example of strategic chemical transformations, where each step is chosen to preserve the critical stereochemistry while building the heterocyclic core.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is adapted from established literature procedures for the synthesis of related morpholine-3-carboxylic acid derivatives.

Step 1: N-Chloroacetylation of D-Serine Methyl Ester

-

Dissolve D-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), dropwise to neutralize the hydrochloride and scavenge the HCl produced during the reaction.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent, maintaining the temperature at 0 °C.

-

Causality: This step acylates the primary amine. Chloroacetyl chloride is chosen as it provides the necessary two-carbon electrophilic unit with a good leaving group (chloride) for the subsequent cyclization step. The reaction is performed at low temperature to control the exotherm and prevent side reactions.

-

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-chloroacetyl-D-serine methyl ester.

Step 2: Intramolecular Cyclization to form the Morpholinone Ring

-

Dissolve the crude product from Step 1 in an anhydrous polar aprotic solvent like THF or dimethylformamide (DMF).

-

Cool the solution to 0 °C.

-

Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: This is an intramolecular Williamson ether synthesis. The strong base deprotonates the hydroxyl group of the serine backbone, creating a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon bearing the chlorine atom, displacing it via an SN2 reaction to form the six-membered morpholinone ring. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield (R)-Methyl 5-oxomorpholine-3-carboxylate.

Step 3: Reduction of the Morpholinone to the Morpholine

-

Dissolve the morpholinone from Step 2 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, ~2.0-3.0 eq), dropwise.

-

Causality: The lactam (cyclic amide) functional group of the morpholinone is reduced to the corresponding secondary amine. Borane is a classic and effective reagent for this transformation, being more selective than stronger reducing agents like lithium aluminum hydride (LiAlH₄), which could potentially reduce the ester group as well.

-

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench by the slow, careful addition of methanol, followed by 1M hydrochloric acid.

-

Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.

-

After cooling, basify the mixture with an aqueous solution of sodium hydroxide to a pH > 10.

-

Extract the final product, this compound, with an organic solvent, dry the combined organic layers, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure.

Spectroscopic and Analytical Profile

While a comprehensive, publicly available dataset of experimental spectra for this compound is limited, we can predict the characteristic signals based on its structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring, the methyl ester, and the N-H proton.

-

-OCH₃ (methyl ester): A sharp singlet around 3.7 ppm.

-

Morpholine Ring Protons: A series of complex multiplets between ~2.8 and 4.0 ppm. The proton at the chiral C3 position (adjacent to the ester) would likely appear as a distinct multiplet. The protons on C2, adjacent to the ring oxygen, would be shifted downfield compared to the protons on C5 and C6, which are adjacent to the nitrogen.

-

N-H: A broad singlet that can appear over a wide range, typically between 2.0 and 4.0 ppm, and its chemical shift is dependent on solvent and concentration. This signal will exchange with D₂O.

-

-

¹³C NMR: The carbon NMR should display six unique signals.

-

C=O (ester carbonyl): Downfield, around 170-175 ppm.

-

-OCH₃ (methyl ester): Around 52 ppm.

-

C3 (chiral center): Around 55-60 ppm.

-

C2 (adjacent to oxygen): Around 68-72 ppm.

-

C5 and C6 (adjacent to nitrogen): Further upfield, in the range of 45-50 ppm.

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

N-H stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Multiple peaks in the 2850-3000 cm⁻¹ region.

-

C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C-O stretch (ether and ester): Strong bands in the 1050-1250 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions in positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 146.07.

Chemical Reactivity and Synthetic Utility

This compound possesses three key functional groups that dictate its reactivity: a secondary amine, a methyl ester, and an ether linkage. The secondary amine and the ester are the most synthetically versatile handles.

Caption: Key reaction pathways for this compound.

-

Reactions of the Secondary Amine: The nitrogen atom is nucleophilic and can readily undergo a variety of transformations, including:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates to introduce aromatic systems.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

-

-

Reactions of the Ester: The ester group is an electrophilic site and can be transformed into other key functional groups:

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid, which can then be used in amide coupling reactions.

-

Amidation: Direct conversion to amides by heating with an amine, or more commonly, after conversion to the carboxylic acid using peptide coupling reagents (e.g., HATU, EDCI).

-

Reduction: Reduction to the primary alcohol, (R)-(morpholin-3-yl)methanol, using strong reducing agents like LiAlH₄.

-

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a chiral building block for constructing complex, biologically active molecules. The morpholine scaffold itself is known to improve the pharmacokinetic profile of drug candidates.[2][3] The presence of the C3-carboxylate and the defined (R)-stereochemistry allows for precise, directional elaboration of the molecular structure to optimize binding to a biological target.

While a blockbuster drug directly synthesized from this specific starting material is not prominently documented, its structural motif is found in numerous potent inhibitors and receptor antagonists. It is a key intermediate for creating libraries of compounds for screening and lead optimization. For instance, the core structure is highly relevant for the synthesis of analogs of drugs like Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant.[7][8]

The synthetic utility can be illustrated by its use as a scaffold. After hydrolysis to the corresponding carboxylic acid, the molecule can be coupled with various amines. The secondary amine on the morpholine ring can then be functionalized, for example, through a Buchwald-Hartwig amination, to append complex aromatic systems. This two-pronged approach allows for rapid diversification and exploration of the chemical space around the chiral morpholine core, a cornerstone of modern medicinal chemistry.

Safety and Handling

This compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Therefore, proper handling procedures are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than just a simple chemical; it is a strategic tool for the medicinal chemist. Its defined stereochemistry, coupled with the versatile reactivity of its secondary amine and ester functionalities, makes it an invaluable building block for the synthesis of complex molecular architectures. As the demand for novel therapeutics with optimized drug-like properties continues to grow, the strategic incorporation of chiral scaffolds like this compound will remain a key enabler of innovation in drug discovery.

References

-

(R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

This compound | CAS 1187933-47-6 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 17, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 17, 2026, from [Link]

-

Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Matralis, A. N., & Kourounakis, A. P. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(1), 98-115. [Link]

-

ResearchGate. (n.d.). Synthesis of (-)-PNU-286607. Retrieved January 17, 2026, from [Link]

-

Sharma, P., et al. (2021). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development, 25(9), 1982-1998. [Link]

-

Hawkins, J. M., et al. (2010). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development, 14(6), 1373-1382. [Link]

-

Not Voodoo. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

-

ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Retrieved January 17, 2026, from [Link]

-

Glycosciences.de. (n.d.). N-Methylmorpholine. Retrieved January 17, 2026, from [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Mellor, K. C., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5446-5450. [Link]

-

Wikipedia. (n.d.). N-Methylmorpholine. Retrieved January 17, 2026, from [Link]

-

Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6141-6144. [Link]

-

Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1859-1911. [Link]

Sources

- 1. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 2. CAS 1240518-88-0 | 4-Methyl-morpholine-3-carboxylic acid - Synblock [synblock.com]

- 3. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride (1187929-55-0) for sale [vulcanchem.com]

- 6. americanelements.com [americanelements.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

(R)-Methyl morpholine-3-carboxylate CAS number and identifiers

An In-Depth Technical Guide to (R)-Methyl morpholine-3-carboxylate

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted morpholine, it possesses a unique combination of structural and physicochemical properties that make it a valuable building block for the development of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The morpholine ring, with its weak basic nitrogen and hydrogen-bond-accepting oxygen, can enhance aqueous solubility and improve pharmacokinetic profiles, such as brain permeability, making it a privileged scaffold in drug design.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

Core Identifiers and Chemical Properties

Accurate identification is critical for procurement, regulatory compliance, and experimental reproducibility. This compound is most commonly identified by its CAS number. It is also frequently supplied and used as its hydrochloride salt, which often has a distinct CAS number.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 1187933-47-6 | [2] |

| CAS Number (HCl Salt) | 1187929-55-0 | [3][4] |

| Molecular Formula | C₆H₁₁NO₃ | [2] |

| Molecular Weight | 145.16 g/mol | [2][5] |

| IUPAC Name | methyl (3R)-morpholine-3-carboxylate | [2][3] |

| PubChem CID | 1514261 | [2] |

| MDL Number | MFCD06799486 | [2] |

| SMILES | COC(=O)[C@H]1COCCN1 | [3] |

| InChIKey | NSWULSIFJKMWPM-NUBCRITNSA-N (HCl Salt) | [3] |

Physicochemical Properties

The properties of the morpholine scaffold are central to its utility in drug discovery, offering a balanced lipophilic-hydrophilic profile and a pKa that enhances solubility at physiological pH.[1]

| Property | Value | Notes |

| Appearance | Likely a white to off-white solid | Based on typical properties of similar compounds.[3] |

| Boiling Point | ~202.2 °C at 760 mmHg | Estimated for the free base form.[3] |

| Molecular Weight (HCl Salt) | 181.62 g/mol | [3][4] |

| Solubility | Variable by solvent | The morpholine ring enhances solubility in aqueous media.[1][6] |

Synthesis and Mechanistic Insights

The synthesis of substituted morpholines is a well-established field, with methodologies designed to control stereochemistry and functionalization.[7] The preparation of this compound typically involves the cyclization of a chiral precursor.

General Synthetic Strategy: Base-Catalyzed Cyclization

A common and efficient method involves the base-catalyzed intramolecular cyclization of an appropriate N-substituted amino alcohol derivative. This strategy leverages readily available starting materials and allows for the stereospecific construction of the morpholine ring. The choice of base and solvent is critical to promote the desired ring-closing reaction while minimizing side reactions.

The diagram below illustrates a generalized workflow for this type of synthesis, starting from a protected chiral amino alcohol.

Caption: Generalized Synthetic Workflow for Chiral Morpholine Carboxylates.

Experimental Protocol (Illustrative)

The following is an illustrative, generalized protocol based on established methods for morpholine synthesis, such as the reaction between an oxazetidine and a formyl ester.[8]

-

Reactant Preparation: A solution of a suitable chiral N-protected amino alcohol is prepared in an anhydrous aprotic solvent (e.g., THF, Dioxane).

-

Alkylation: The amino alcohol is treated with a suitable alkylating agent, such as methyl 2-bromoacetate, in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) to form the linear precursor. The reaction is typically run at 0 °C to room temperature.

-

Deprotection & Cyclization: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for Boc group). A base (e.g., potassium tert-butoxide) is then added to promote intramolecular Williamson ether synthesis, where the hydroxyl group displaces the bromide, forming the morpholine ring.[7]

-

Esterification: The resulting (R)-morpholine-3-carboxylic acid is converted to the methyl ester using standard esterification conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or SOCl₂).

-

Purification: The final product is purified by column chromatography or crystallization, often as the hydrochloride salt to improve stability and handling.

The causality behind this approach is the use of a chiral starting material to ensure the final product's (R)-stereochemistry, a critical feature for its biological activity.[9] The stepwise functionalization allows for precise control over the final molecular structure.

Applications in Research and Drug Development

The morpholine moiety is a cornerstone in modern medicinal chemistry, particularly for drugs targeting the central nervous system (CNS).[1] this compound serves as a vital chiral building block, imparting desirable properties to the final API.

Role as a Chiral Building Block

-

Modulation of Physicochemical Properties: The morpholine ring's inherent polarity and basicity are used to fine-tune a drug candidate's properties. The weak basicity (pKa ≈ 7.4) can enhance aqueous solubility and oral bioavailability.[1][6]

-

Scaffold for CNS Drugs: Its structure is frequently incorporated to improve brain permeability. The combination of hydrogen bond acceptors (oxygen and nitrogen) and a flexible chair-like conformation allows it to interact favorably with biological targets while navigating the blood-brain barrier.[1]

-

Vector for Molecular Interactions: The defined stereocenter at the C-3 position allows for precise, three-dimensional orientation of other substituents. This is crucial for achieving high-affinity and selective binding to protein targets, such as kinases or receptors. For example, substituents on the morpholine ring have been studied to develop selective mTOR kinase inhibitors.[1] Its chiral nature is particularly important for developing drugs that require specific stereochemistry to interact effectively with biological targets.[9]

The diagram below conceptualizes how the this compound scaffold can be integrated into a drug candidate to optimize target engagement.

Caption: Conceptual Role of the Morpholine Scaffold in Drug Design.

Safety, Handling, and Storage

As a chemical intermediate, this compound and its salts require careful handling in a laboratory setting. The safety information is generally extrapolated from data sheets for closely related morpholine derivatives.

GHS Hazard Classification

Based on related compounds, the hazards may include:

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[10]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10][11]

-

Flammability: May be a flammable liquid and vapor.[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[3][11]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust, fumes, or vapors.[3]

-

Source of Ignition: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.[10]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10][11]

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). (R) Methyl Morpholine 3 Carboxylate Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-Methylmorpholine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. Retrieved from [Link]

-

Kartsev, V. G., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

- Zhu, M., et al. (n.d.).

-

Ceraso, M., et al. (2016). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

-

Plevova, K., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]

- Sharma, P. K., et al. (2024).

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound hydrochloride (1187929-55-0) for sale [vulcanchem.com]

- 4. cenmed.com [cenmed.com]

- 5. (S)-Methyl morpholine-3-carboxylate | C6H11NO3 | CID 6558896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of Chiral Morpholines from Serine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties which often impart improved pharmacokinetics and potency to drug candidates.[1][2][3] Chiral substituted morpholines, in particular, are critical components in a wide array of approved therapeutics and clinical candidates, making their efficient and stereocontrolled synthesis a topic of significant interest.[4][5] Serine, a readily available and inexpensive chiral α-amino acid, serves as an ideal starting material for accessing these valuable heterocycles in their enantiomerically pure forms. This guide provides an in-depth technical overview of the core synthetic strategies for transforming L- and D-serine into chiral morpholines, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Introduction: The Strategic Importance of Chiral Morpholines

The morpholine ring is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms. Its presence in a molecule can enhance aqueous solubility, modulate lipophilicity, and provide a metabolically stable, basic nitrogen center, all of which are desirable traits in drug design.[1] When chirality is introduced, particularly at the C2, C3, or C5 positions, it allows for precise three-dimensional interactions with biological targets, often leading to improved efficacy and reduced off-target effects.[6]

Serine provides a robust and stereochemically defined three-carbon backbone (C2, C3, and the carboxyl carbon) to initiate the synthesis. The inherent chirality at the α-carbon of L- or D-serine can be directly translated into the C3 position of the morpholine ring, making it a highly efficient chiral pool starting material.[7][8][9]

Core Synthetic Strategy: From Serine to Serinol and Cyclization

The most prevalent and versatile pathway for synthesizing 3-substituted morpholines from serine involves a three-stage process. This strategy leverages the functional handles of the amino acid—the amine, the carboxylic acid, and the hydroxyl group—to construct the heterocyclic ring.

Workflow Overview: Serine to Chiral Morpholine

The general transformation from serine to a chiral morpholine follows a logical sequence of functional group manipulations designed to prepare the molecule for the key intramolecular cyclization step.

Caption: General workflow for chiral morpholine synthesis from serine.

Stage 1: Preparation of the Key Intermediate, N-Protected Serinol

The initial steps focus on converting serine into its corresponding amino alcohol, serinol, while protecting the amine to prevent unwanted side reactions.

Rationale for N-Protection: The protection of the primary amine is crucial for two reasons. First, it prevents the amine from acting as a nucleophile during the reduction of the carboxylic acid. Second, it directs the subsequent alkylation step (Stage 2) to occur exclusively on the nitrogen atom, which is essential for forming the morpholine ring. The choice of protecting group (PG) is critical and depends on the planned downstream reaction conditions.

-

Boc (tert-butyloxycarbonyl): Widely used due to its stability under many reaction conditions and its facile removal with acid (e.g., TFA, HCl in dioxane).

-

Cbz (carboxybenzyl): Stable to acidic and mildly basic conditions, it is typically removed by catalytic hydrogenation, a clean and efficient process.

Reduction of the Carboxylic Acid: The carboxylic acid must be reduced to a primary alcohol to form the C2-O bond of the morpholine ring.

-

Borane Reagents (BH₃•THF, BH₃•SMe₂): These are highly effective for reducing carboxylic acids in the presence of the N-protecting group. They are generally preferred over stronger reducing agents like LiAlH₄, which can be less chemoselective.

Detailed Protocol 1: Synthesis of (S)-N-Boc-2-amino-1,3-propanediol ((S)-N-Boc-serinol)

This protocol outlines the conversion of L-serine to its N-Boc protected amino alcohol derivative.

Materials:

-

L-Serine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane, Water

-

Borane tetrahydrofuran complex (BH₃•THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

N-Protection:

-

Suspend L-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the mixture in vacuo to remove the dioxane. Dilute with water and wash with diethyl ether to remove unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield N-Boc-L-serine, which is often used directly in the next step.

-

-

Reduction:

-

Dissolve the crude N-Boc-L-serine in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C.

-

Add BH₃•THF solution (2.5 - 3.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol until gas evolution ceases.

-

Concentrate the solution in vacuo. Co-evaporate with methanol (3x) to remove borate esters.

-

Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to afford (S)-N-Boc-serinol, typically as a white solid or viscous oil.

-

Stage 2 & 3: N-Alkylation and Intramolecular Cyclization

With the N-protected serinol in hand, the next critical phase is to introduce the final two carbons (C5 and C6) of the morpholine ring and then induce cyclization. A common and effective method is N-alkylation with a 2-haloethanol derivative followed by base-mediated ring closure.

Causality in Experimental Choice: The choice of the alkylating agent and the base for cyclization are interlinked. Using a reagent like 2-bromoethanol introduces the required –CH₂CH₂OH fragment onto the nitrogen. The subsequent cyclization is an intramolecular Williamson ether synthesis. A strong, non-nucleophilic base (e.g., NaH, KOtBu) is required to deprotonate the primary alcohol of the serinol moiety, which then acts as a nucleophile to displace the terminal halide on the newly introduced N-alkyl chain.

Mechanism: Intramolecular Williamson Ether Synthesis

This diagram illustrates the base-mediated cyclization to form the protected morpholine ring.

Caption: Mechanism of intramolecular Williamson ether synthesis for morpholine formation. (Note: Actual chemical structure images would replace placeholders in a live environment.)

Detailed Protocol 2: Synthesis of (S)-N-Boc-3-(hydroxymethyl)morpholine

This protocol describes the two-step sequence of N-alkylation and cyclization starting from N-Boc-serinol.

Materials:

-

(S)-N-Boc-serinol

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Methodology:

-

N-Alkylation:

-

Dissolve (S)-N-Boc-serinol (1.0 eq) in anhydrous acetonitrile.

-

Add K₂CO₃ (3.0 eq) and 2-bromoethanol (1.2 eq).

-

Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate in vacuo. The crude N-(2-hydroxyethyl)-N-Boc-serinol is often sufficiently pure for the next step.

-

-

Intramolecular Cyclization:

-

Wash the NaH dispersion (1.5 eq) with anhydrous hexanes (3x) under an inert atmosphere to remove mineral oil, and carefully decant the hexanes.

-

Suspend the washed NaH in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of the crude N-(2-hydroxyethyl)-N-Boc-serinol from the previous step in anhydrous THF dropwise.

-

After addition, allow the mixture to warm to room temperature and then gently heat to 50 °C for 2-4 hours until cyclization is complete (monitored by TLC or LC-MS).

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield (S)-N-Boc-3-(hydroxymethyl)morpholine.

-

-

Deprotection (Example):

-

To obtain the final free morpholine, dissolve the purified N-Boc protected morpholine in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) or in a 4 M solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Concentrate in vacuo and either basify with aqueous NaOH and extract, or use the resulting salt directly.

-

Alternative Synthetic Approaches

While the pathway described above is robust, other methods offer advantages in specific contexts.

Reductive Amination Strategy

An alternative approach involves the reductive amination between serinol and a protected 2-hydroxyacetaldehyde derivative. This can be a more convergent strategy.

-

Process: Serinol (with its primary amine free) is reacted with an aldehyde, such as (benzyloxy)acetaldehyde, to form an imine intermediate. This imine is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to form the N-alkylated intermediate. The benzyl protecting group on the oxygen can then be removed by hydrogenation, and the resulting diol can be cyclized, often under acidic conditions.

Synthesis via Oxomorpholines

For certain applications, synthesizing a 5-oxomorpholine (a lactam) intermediate can be advantageous.[7][8]

-

Process: This route typically starts with N-alkylation of serine methyl ester with an α-haloacetate (e.g., methyl bromoacetate). The resulting diester can then undergo an intramolecular Dieckmann-type condensation or similar cyclization to form the oxomorpholine ring. The lactam carbonyl and the ester can then be selectively or fully reduced to access the desired morpholine derivative.[8]

Data Summary and Comparison

The efficiency of these synthetic routes can vary based on the specific substrate and reaction conditions employed. The following table summarizes typical outcomes for the primary synthetic strategy.

| Starting Material | N-Protection | Reduction Method | Cyclization Method | Typical Overall Yield | Chiral Purity (ee%) | Reference |

| L-Serine | Boc₂O, NaHCO₃ | BH₃•THF | N-alkylation + NaH | 45-60% | >99% | [7],[8] |

| D-Serine | Cbz-Cl, Base | BH₃•SMe₂ | N-alkylation + KOtBu | 50-65% | >99% | [10] |

| L-Serine Methyl Ester | Boc₂O, NaHCO₃ | LiBH₄ | Mitsunobu Reaction | 40-55% | >99% | N/A |

Conclusion

Serine enantiomers provide a reliable and cost-effective entry point for the stereospecific synthesis of chiral morpholines. The foundational strategy involving N-protection, carboxylic acid reduction, N-alkylation, and intramolecular cyclization is a field-proven, robust, and versatile method applicable to both lab-scale and larger-scale synthesis. The choice of protecting groups and cyclization conditions can be tailored to accommodate various functional groups and desired final products. By understanding the chemical principles and causality behind each experimental step, researchers in drug development can efficiently access these critical chiral building blocks for the creation of next-generation therapeutics.

References

-

Title: Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates Source: Journal of the Chemical Society, Perkin Transactions 1, 1985 URL: [Link]

-

Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: National Institutes of Health (NIH Public Access), 2012 URL: [Link]

-

Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ChemMedChem, 2020 URL: [Link]

-

Title: Expanding Complex Morpholines Using Systematic Chemical Diversity Source: ACS Medicinal Chemistry Letters, 2024 URL: [Link]

-

Title: Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide Source: Tetrahedron Letters, 2015 URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity. | Semantic Scholar [semanticscholar.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub: are you are robot? [sci-hub.ru]

- 8. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Chiral Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Synergy of a Privileged Scaffold and Stereochemistry

In the landscape of medicinal chemistry, the morpholine heterocycle stands out as a "privileged structure."[1][2] Its frequent appearance in approved drugs and clinical candidates is no coincidence.[1] The morpholine ring—a six-membered heterocycle containing both an ether linkage and a secondary amine—confers a unique and highly advantageous set of physicochemical properties to molecules.[1][3] It often improves aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, making it an invaluable building block in drug design.[2][4]

However, the true therapeutic potential is often unlocked when the morpholine scaffold is combined with the principles of stereochemistry. The introduction of chiral centers into morpholine derivatives creates stereoisomers (enantiomers or diastereomers) that can interact with biological targets—which are themselves chiral—in profoundly different ways. This guide provides an in-depth exploration of the diverse biological activities of chiral morpholine derivatives, delving into their mechanisms of action, the critical importance of stereochemical control, and the practical methodologies for their synthesis and evaluation.

Chapter 1: Anticancer Activity - Targeting Key Oncogenic Pathways

The fight against cancer has been a major arena for the application of chiral morpholine derivatives. Their ability to serve as potent and selective inhibitors of protein kinases has made them central to the development of targeted therapies.[2][5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

One of the most frequently dysregulated signaling cascades in human cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which governs critical cellular processes like proliferation, survival, and metabolism.[6][7] Aberrant activation of this pathway is a hallmark of many tumors, making it a prime therapeutic target.[6]

Chiral morpholine derivatives have been instrumental in the design of potent PI3K inhibitors.[8] The morpholine oxygen can act as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the PI3K enzyme.[2][9] This binding event prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in activating the downstream kinase Akt and subsequently, mTOR.[7][9] By blocking this cascade, these inhibitors can effectively induce cell cycle arrest and apoptosis in cancer cells.[6][10]

Caption: PI3K/Akt/mTOR pathway inhibited by a chiral morpholine derivative.

The Role of Chirality in PI3K/mTOR Inhibition

The precise three-dimensional arrangement of atoms is paramount for potent and selective kinase inhibition. Research has shown that replacing a simple morpholine ring in pyrazolopyrimidine inhibitors with specific chiral bridged morpholines can dramatically enhance selectivity for mTOR over PI3Kα by up to 26,000-fold.[11] The enantiomers of these chiral inhibitors often exhibit distinct potency and selectivity profiles, underscoring the necessity of stereochemical control.[11] Molecular modeling suggests that a subtle difference in a single amino acid between PI3K and mTOR creates a deeper binding pocket in mTOR that can better accommodate the steric bulk of one enantiomer over the other.[11]

Data Presentation: Anti-proliferative Activity

The efficacy of novel chiral morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Drug | Target(s) | Cell Line | IC50 (nM) | Reference |

| ZSTK474 | Pan-Class I PI3K | A375 (Melanoma) | ~3,000 | [12] |

| Compound 6s | PI3K/MEK | A375 (Melanoma) | ~200 | [12] |

| Compound 10b | PI3K (predicted) | MCF-7 (Breast) | 19,400 | [8] |

| Compound 10e | PI3K (predicted) | MCF-7 (Breast) | 14,500 | [8] |

| (Note: This table is illustrative, compiling data from multiple sources for comparison.) |

Chapter 2: Antifungal and Antimicrobial Applications

Beyond oncology, chiral morpholines are the backbone of a key class of antifungal agents and are being increasingly explored for antibacterial applications.[13][14]

Mechanism of Action: Disrupting Fungal Cell Membranes

Morpholine antifungals, most notably Amorolfine, function by inhibiting ergosterol biosynthesis, a pathway critical for maintaining the integrity of the fungal cell membrane.[15][16] Amorolfine specifically inhibits two key enzymes: sterol Δ14-reductase and Δ7-Δ8-isomerase.[13][17] This dual inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates, such as ignosterol.[18][19] The resulting compromised cell membrane cannot function properly, leading to fungistatic or fungicidal activity.[15] The specific cis-stereochemistry of the substituted 2,6-dimethylmorpholine ring in Amorolfine is crucial for its potent activity.[15]

Expanding into Antibacterial Agents

The morpholine scaffold is also a key component in the development of novel antibacterial agents.[20][21] While not always chiral, analogues of the antibiotic Linezolid often incorporate this ring. More recently, researchers have explored new morpholine-containing compounds as "antibiotic adjuvants" or "enhancers."[22][23] These molecules may not be potent antibiotics on their own but can restore the efficacy of existing antibiotics against multi-drug resistant (MDR) bacteria.[22] For example, a ruthenium-based complex modified with a morpholine moiety was shown to overcome bacterial resistance in Staphylococcus aureus by destroying the bacterial membrane and inducing the production of reactive oxygen species (ROS).[20]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The potency of antimicrobial and antifungal agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Ru(ii)-3 | S. aureus | 0.78 | [20] |

| Sila-analogue 24 | C. albicans | 0.25 - 0.5 | [13] |

| Compound 12 | M. smegmatis | 15.6 | [24] |

| (Note: This table is illustrative, compiling data from multiple sources for comparison.) |

Chapter 3: The Imperative of Asymmetric Synthesis

The profound differences in biological activity between stereoisomers make the development of robust asymmetric synthetic methods a critical endeavor.[25][26] Obtaining enantiomerically pure morpholine derivatives is essential to maximize therapeutic efficacy and minimize potential off-target effects or toxicity associated with the undesired enantiomer.

Causality in Synthetic Strategy

A common and highly effective strategy for synthesizing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[27][28] The choice of a specific catalyst, such as a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP-Rh), is deliberate.[28] This catalyst geometry creates a chiral environment that forces the hydrogen atoms to add to one face of the double bond preferentially, resulting in one enantiomer being formed in high excess (up to 99% enantiomeric excess, or ee).[27][28] This method is advantageous due to its high efficiency, atom economy, and operational simplicity.[28]

Caption: Workflow for asymmetric synthesis of a chiral morpholine.

Chapter 4: Core Experimental Protocols

To ensure the integrity and reproducibility of research, standardized and validated protocols are essential. The following sections detail benchmark methodologies for evaluating the cytotoxic and antifungal activities of novel chiral morpholine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system for determining a compound's effect on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.[29]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (~12-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[30][31]

-

Compound Treatment: Prepare serial dilutions of the chiral morpholine derivatives in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.

-

Self-Validation Controls:

-

Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO in medium) to establish 100% viability.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay response.

-

Blank Control: Wells containing medium only (no cells) to measure background absorbance.[31]

-

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration ~0.5 mg/mL).[31]

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. Visually confirm the formation of purple precipitate in the negative control wells.[30]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, or an acidified isopropanol solution) to each well.[31]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background noise.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a reproducible method for determining the Minimum Inhibitory Concentration (MIC).[32][33]

Principle: The broth microdilution method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus after a defined incubation period.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture (e.g., Candida albicans) grown on potato dextrose agar.[32] Suspend the fungal colonies in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the final target inoculum concentration as specified in CLSI document M27 or M38.[32][34]

-

Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in RPMI 1640 medium across the wells, typically leaving the last two columns for controls.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. The final volume in each well should be 200 µL.

-

Self-Validation Controls:

-

Growth Control: A well containing only the fungal inoculum and medium (no drug) to ensure the organism is viable.

-

Sterility Control: A well containing only sterile medium to check for contamination.

-

Reference Drug: Test a known antifungal (e.g., fluconazole, amorolfine) in parallel to validate the assay's performance.

-

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, according to CLSI guidelines.[32][34]

-

MIC Determination: The MIC is determined by visual inspection. It is the lowest drug concentration in which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.[35] A microplate reader can also be used for a more quantitative assessment.

Conclusion and Future Perspectives

Chiral morpholine derivatives have firmly established their place as a cornerstone of modern medicinal chemistry. Their remarkable versatility, arising from the favorable pharmacokinetic properties of the morpholine ring and the specific biological targeting enabled by chirality, has led to significant advances in oncology and infectious diseases.[1][36]

The future of this chemical class is bright. Ongoing research is focused on developing derivatives with even greater isoform selectivity to further improve therapeutic windows and reduce side effects.[37] The exploration of chiral morpholines as CNS-active agents, leveraging the ring's ability to improve blood-brain barrier permeability, is another promising frontier.[3] As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, chiral morpholine derivatives will undoubtedly continue to be a source of innovative and life-saving therapeutics.

References

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Vertex AI Search.

- A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Bentham Science.

- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Bentham Science.

- Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate.

- Phosphoinositide 3-kinase inhibitor. Wikipedia.

- Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. MDPI.

- What are PI3Kα inhibitors and how do they work?. Selleck Chemicals.

- The present and future of PI3K inhibitors for cancer therapy. PMC - NIH.

- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.

- The Mechanism of Action of PI3K Inhibitors: A Technical Guide. Benchchem.

- Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PubMed Central.

- Mechanism of action of Amorolfine. ChemicalBook.

- Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. MDPI.

- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.

- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).

- Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed.

- Amorolfine. Doctor Fungus.

- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central.

- MTT Assay Protocol for Cell Viability and Proliferation. Roche.

- Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. Benchchem.

- Exploring Novel Antimicrobial Agents from Morpholine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD..

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Consensus.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PMC.

- MTT assay protocol. Abcam.

- MTT Cell Proliferation Assay. ATCC.

- Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed.

- New compounds containing morpholine moiety show promising antimicrobial activity. BioWorld.

- Amorolfine. Wikipedia.

- MTT Proliferation Assay Protocol. ResearchGate.

- What is the mechanism of Amorolfine Hydrochloride?. Patsnap Synapse.

- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.

- M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.

- M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.

- Preclinical data and mode of action of amorolfine. PubMed.

- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.

- Morpholine antifungals and their mode of action. PubMed.

- Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate.

- Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate.

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.

- Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate.

- Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.

- The Pivotal Role of Morpholine in PI3K Inhibition: A Comparative Analysis. Benchchem.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]

- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 16. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 17. Amorolfine - Wikipedia [en.wikipedia.org]

- 18. Amorolfine - Doctor Fungus [drfungus.org]

- 19. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. mdpi.com [mdpi.com]

- 23. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]

- 26. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 27. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 28. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. atcc.org [atcc.org]

- 31. researchgate.net [researchgate.net]

- 32. journals.asm.org [journals.asm.org]

- 33. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 34. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 35. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 36. ijprems.com [ijprems.com]

- 37. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Methyl Morpholine-3-carboxylate: A Cornerstone Chiral Building Block in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for the stereospecific synthesis of complex active pharmaceutical ingredients (APIs). Among these, the morpholine scaffold has emerged as a "privileged structure" due to its favorable physicochemical and pharmacokinetic properties, which can enhance aqueous solubility, metabolic stability, and target engagement.[1][2][3] This in-depth technical guide focuses on (R)-Methyl morpholine-3-carboxylate, a versatile chiral building block that provides medicinal chemists with a powerful tool to introduce the valuable morpholine moiety with precise stereochemical control. We will explore its synthesis, key chemical transformations, and its strategic application in the construction of biologically active molecules, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of Chiral Morpholines

Chirality is a fundamental principle in pharmacology. The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological targets such as enzymes and receptors.[4] Consequently, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[5] The U.S. Food and Drug Administration (FDA) has long emphasized the need to develop single-enantiomer drugs to improve therapeutic efficacy and minimize off-target effects.[5]

The morpholine ring is a saturated heterocycle that is frequently incorporated into drug candidates to optimize their properties.[3][6] Its unique features include:

-

Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and overall polarity.

-

Enhanced Pharmacokinetics: The morpholine ring is generally resistant to metabolism, leading to improved in vivo stability and a more predictable pharmacokinetic profile.[3]

-

Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can help to pre-organize appended pharmacophoric groups, leading to higher binding affinity for the biological target.

This compound provides a synthetically accessible entry point to a wide array of chiral morpholine derivatives, allowing for the strategic exploration of chemical space around this important scaffold.

Synthesis of this compound: A Chiral Pool Approach

The most efficient and practical approach to the synthesis of this compound utilizes the "chiral pool," leveraging the inherent stereochemistry of naturally occurring amino acids. D-serine is the ideal starting material to furnish the desired (R)-configuration at the C3 position of the morpholine ring. The synthetic strategy involves N-protection, esterification of the carboxylic acid, and a subsequent intramolecular cyclization to form the morpholine ring.

Synthetic Pathway Overview

Caption: Synthetic pathway from D-Serine to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-D-Serine Methyl Ester

This two-step, one-pot procedure provides the key intermediate for the subsequent cyclization.

-

Step 1: N-Boc Protection of D-Serine

-

To an ice-cold, stirred solution of D-serine (1 equivalent) in 1 N sodium hydroxide, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) in dioxane.

-

Stir the biphasic mixture at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours. Monitor the reaction by TLC until completion.

-

Acidify the reaction mixture with a cold solution of potassium bisulfate to pH 2-3 and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine as a crude oil, which is used directly in the next step.

-

-

Step 2: Esterification of N-Boc-D-Serine

-

Dissolve the crude N-Boc-D-serine (1 equivalent) in dimethylformamide (DMF).

-

Add solid potassium carbonate (K₂CO₃, 1.1 equivalents) to the solution and stir for 10 minutes in an ice-water bath.

-

Add methyl iodide (CH₃I, 2 equivalents) to the suspension and continue stirring at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

-

Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give crude N-Boc-D-serine methyl ester, which can be purified by silica gel chromatography.

-

Causality Behind Experimental Choices: The use of (Boc)₂O provides a stable, acid-labile protecting group for the amine, which is essential for preventing side reactions in subsequent steps. The esterification with methyl iodide and a mild base like K₂CO₃ is a classic and efficient method for converting carboxylic acids to their methyl esters.

Protocol 2: Cyclization to form the Morpholine Ring and Deprotection

-

Step 1: N-Alkylation and Intramolecular Cyclization

-

To a solution of N-Boc-D-serine methyl ester (1 equivalent) in a suitable solvent such as THF, add a strong base (e.g., NaH, 1.1 equivalents) at 0°C to deprotonate the hydroxyl group.

-

Add a 2-carbon electrophile with a leaving group, such as 2-bromoethanol or ethylene oxide, and allow the reaction to proceed.

-

Alternatively, a more controlled approach involves the reaction with a protected 2-aminoethanol derivative followed by deprotection and cyclization. A common method is the Mitsunobu reaction with a suitable alcohol, followed by cyclization.

-

For intramolecular cyclization, the intermediate N-Boc-N-(2-hydroxyethyl)-D-serine methyl ester is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to activate the hydroxyl group, which is then displaced by the Boc-protected amine to form the morpholine ring.

-

-

Step 2: Deprotection of the N-Boc Group

-

Dissolve the N-Boc-(R)-Methyl morpholine-3-carboxylate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

-

Self-Validating System: The success of each step can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO₃ | [7] |

| Molecular Weight | 145.16 g/mol | [7] |

| CAS Number | 1187933-47-6 | N/A |

| Appearance | White to off-white solid (hydrochloride salt) | [7] |

| Boiling Point | ~202.2 ± 30.0 °C at 760 mmHg (free base) | [7] |

| ¹H NMR (CDCl₃, δ) | ~3.7 (s, 3H, OCH₃), ~3.9-3.5 (m, 4H, morpholine ring), ~3.2-2.8 (m, 3H, morpholine ring) | [8][9] |

| ¹³C NMR (CDCl₃, δ) | ~172 (C=O), ~67 (C2, C6), ~52 (OCH₃), ~46 (C3, C5) | [10][11] |

Note: NMR data are approximate and can vary based on solvent and experimental conditions.

Applications in Medicinal Chemistry: A Case Study Approach

This compound is a versatile intermediate that can be further functionalized at the nitrogen atom to introduce a wide range of substituents, making it a valuable building block for library synthesis and lead optimization.

General Reactivity and Functionalization

Caption: Key functionalization reactions of this compound.

Case Study: Synthesis of Apremilast Analogs

Conceptual Synthetic Route to an Apremilast Analog:

-

Amide Coupling: The ester of this compound can be converted to an amide by reaction with a suitable amine.

-

N-Arylation: The secondary amine of the morpholine ring can be coupled with a substituted phthalic anhydride derivative, such as 3-acetamidophthalic anhydride, to construct the core structure of Apremilast analogs.[16][17]

This approach allows for the rapid generation of a library of compounds with diverse substituents on the morpholine nitrogen and the amide functionality, facilitating structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value chiral building block that provides a reliable and efficient means of incorporating the stereochemically defined morpholine-3-carboxylic acid moiety into complex molecules. Its synthesis from the chiral pool, specifically D-serine, ensures high enantiomeric purity. The versatility of this intermediate, allowing for a wide range of N-functionalization reactions, makes it an indispensable tool for medicinal chemists in the design and synthesis of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like this compound in accelerating drug discovery and development will undoubtedly increase.

References

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.

- Basso, A., et al. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 39(4), 1547-1593.

- Google Patents. (2019). US10287248B2 - Process for the preparation of apremilast.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).

-

PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. Retrieved from [Link]

-